molecular formula C22H16O6S B11407977 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate

Cat. No.: B11407977
M. Wt: 408.4 g/mol
InChI Key: NPVWRUROKMRMFH-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE is a complex organic compound that features a benzoxathiol core structure with methoxyphenyl and methoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and a suitable catalyst.

    Esterification to Form the Methoxybenzoate: The final step involves esterification, where the benzoxathiol derivative is reacted with methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Similar structure but lacks the methoxy group on the benzoate moiety.

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE: Similar structure with the methoxy group positioned differently.

Uniqueness

The presence of both methoxyphenyl and methoxybenzoate groups in 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE imparts unique chemical properties, such as enhanced solubility and specific reactivity patterns, making it distinct from its analogs.

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methoxybenzoate

InChI

InChI=1S/C22H16O6S/c1-25-14-9-7-13(8-10-14)17-11-15(12-19-20(17)28-22(24)29-19)27-21(23)16-5-3-4-6-18(16)26-2/h3-12H,1-2H3

InChI Key

NPVWRUROKMRMFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4OC)SC(=O)O3

Origin of Product

United States

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